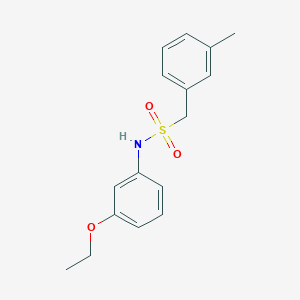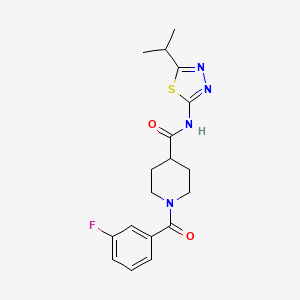![molecular formula C19H19NO7 B4661990 (Z)-3-(4-hydroxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]prop-2-enoic acid](/img/structure/B4661990.png)
(Z)-3-(4-hydroxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]prop-2-enoic acid
Vue d'ensemble
Description
(Z)-3-(4-hydroxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]prop-2-enoic acid is a synthetic organic compound that features both hydroxyphenyl and trimethoxybenzoyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(4-hydroxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]prop-2-enoic acid typically involves the following steps:
Formation of the Hydroxyphenyl Intermediate: This step involves the preparation of the 4-hydroxyphenyl group through various organic reactions such as hydroxylation.
Coupling with Trimethoxybenzoyl Group: The hydroxyphenyl intermediate is then coupled with the trimethoxybenzoyl group using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Formation of the Prop-2-enoic Acid Moiety: The final step involves the formation of the prop-2-enoic acid moiety through reactions such as condensation or addition reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions may target the carbonyl group in the trimethoxybenzoyl moiety, converting it to an alcohol.
Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed
Oxidation Products: Quinones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated derivatives, nitro compounds.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the synthesis of polymers and advanced materials.
Biology
Enzyme Inhibition: Possible applications in studying enzyme inhibition mechanisms.
Signal Transduction: May be used to investigate cellular signaling pathways.
Medicine
Drug Development: Potential as a lead compound for developing new pharmaceuticals.
Therapeutic Agents: Investigated for its anti-inflammatory and anticancer properties.
Industry
Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of (Z)-3-(4-hydroxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]prop-2-enoic acid involves its interaction with specific molecular targets. The hydroxyphenyl group may interact with enzymes or receptors, while the trimethoxybenzoyl moiety could influence the compound’s binding affinity and specificity. The prop-2-enoic acid moiety may play a role in the compound’s overall stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-3-(4-hydroxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]prop-2-enoic acid analogs: Compounds with similar structures but different substituents.
Phenolic Acids: Compounds like caffeic acid and ferulic acid.
Benzoyl Derivatives: Compounds such as benzoyl peroxide and benzoyl chloride.
Uniqueness
The uniqueness of this compound lies in its combination of hydroxyphenyl and trimethoxybenzoyl groups, which confer distinct chemical and biological properties. This combination allows for diverse applications in various fields of research and industry.
Propriétés
IUPAC Name |
(Z)-3-(4-hydroxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO7/c1-25-15-9-12(10-16(26-2)17(15)27-3)18(22)20-14(19(23)24)8-11-4-6-13(21)7-5-11/h4-10,21H,1-3H3,(H,20,22)(H,23,24)/b14-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXXTIHDAZHFMN-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC(=CC2=CC=C(C=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N/C(=C\C2=CC=C(C=C2)O)/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,3-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]benzamide](/img/structure/B4661910.png)


![2,4-dimethoxy-N'-[1-(1-naphthyl)ethylidene]benzenesulfonohydrazide](/img/structure/B4661956.png)
![8,9-dimethyl-2-(2-nitrophenyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4661964.png)

![4-({4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-6-ETHOXY-2H-CHROMEN-2-ONE](/img/structure/B4661974.png)
![2-(3-METHYLPHENOXY)-1-[4-(3-NITROBENZYL)PIPERAZINO]-1-ETHANONE](/img/structure/B4661977.png)
![3-METHOXYPHENYL (2-METHYL-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL) ETHER](/img/structure/B4662000.png)
![N-(2-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-nitrobenzamide](/img/structure/B4662005.png)
![4-[[2-(2,4,5-Trichlorophenoxy)acetyl]amino]benzamide](/img/structure/B4662013.png)

![1-ethyl-N-(3-{[2-(trifluoromethyl)phenyl]carbamoyl}thiophen-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4662025.png)
![2-cyano-3-{5-[(3,4-dichlorophenoxy)methyl]-2-furyl}-N-(2-ethylphenyl)acrylamide](/img/structure/B4662031.png)
